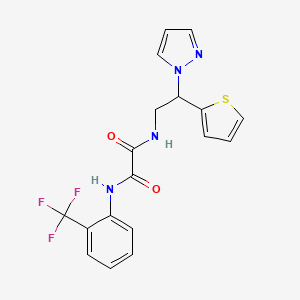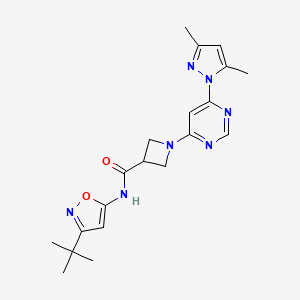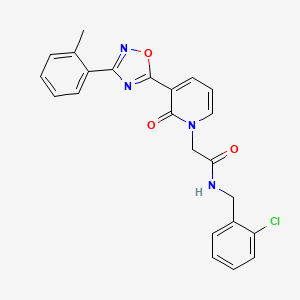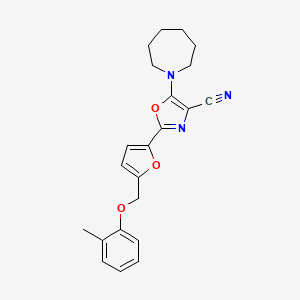
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazinamide , which is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Aplicaciones Científicas De Investigación
Chemical Structure and Molecular Interaction
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a compound with potential applications in scientific research due to its unique molecular structure and the ability to interact with specific receptors. For instance, the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor was studied using conformational analysis and comparative molecular field analysis (CoMFA), revealing insights into its binding interactions and suggesting its potential for receptor-targeted studies (Shim et al., 2002).
Antimicrobial Applications
Compounds with structural similarities to this compound have been explored for their antimicrobial properties. A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showcased significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's potential as a scaffold for developing new antimycobacterial agents (Srinivasarao et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The structural framework of this compound lends itself to modification and exploration as enzyme inhibitors. One study described the synthesis and anti-acetylcholinesterase activity of related piperidine derivatives, indicating potential applications in therapeutic interventions for conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Cancer Research
Another area of application is in cancer research, where compounds like this compound can serve as leads for the development of antineoplastic agents. The discovery of related compounds with selective histone deacetylase (HDAC) inhibition showcases the potential of these molecules in designing cancer therapeutics (Zhou et al., 2008).
Drug Development and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds is crucial in drug development. A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor with structural similarities, in chronic myelogenous leukemia patients, provides valuable insights into the metabolic pathways, aiding in the development of safer and more effective drugs (Gong et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that related compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Related compounds have been evaluated for their anti-tubercular activity, suggesting a potential impact on the biochemical pathways related to tuberculosis .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Propiedades
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(15-4-2-1-3-5-15)20-12-14-6-10-21(11-7-14)16-13-18-8-9-19-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNJTEOYCWJAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)
![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide](/img/structure/B2609591.png)

![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)




![(5-Methylpyrazin-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2609604.png)
